molecular formula C20H15N5S B10798416 4-[8-(2-Phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile

4-[8-(2-Phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile

Cat. No.: B10798416
M. Wt: 357.4 g/mol
InChI Key: RLRZZSUSUHAPSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-188 typically involves the formation of the aminothienopyrimidine core followed by the introduction of the benzene sulfonamide group. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes may vary, but they generally involve multi-step processes that require careful control of temperature, pH, and reaction time .

Industrial Production Methods

Industrial production of OSM-S-188 would likely involve scaling up the laboratory synthesis methods to accommodate larger volumes. This would include optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

OSM-S-188 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

OSM-S-188 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-188 involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of Plasmodium falciparum asparaginyl-tRNA synthetase by forming a covalent adduct with the enzyme, thereby blocking its function. This reaction hijacking mechanism is highly selective and effective, making OSM-S-188 a promising candidate for antimalarial drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to OSM-S-188 include other aminothienopyrimidine benzene sulfonamides, such as OSM-S-106. These compounds share structural similarities but may differ in their specific functional groups and biological activities .

Uniqueness

What sets OSM-S-188 apart from its counterparts is its unique mechanism of action and high selectivity for its molecular targets. This makes it particularly valuable for applications where precision and efficacy are paramount, such as in the development of targeted therapies for infectious diseases .

Properties

Molecular Formula

C20H15N5S

Molecular Weight

357.4 g/mol

IUPAC Name

4-[8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile

InChI

InChI=1S/C20H15N5S/c21-14-16-6-8-17(9-7-16)18-23-24-19-20(22-11-12-25(18)19)26-13-10-15-4-2-1-3-5-15/h1-9,11-12H,10,13H2

InChI Key

RLRZZSUSUHAPSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC=CN3C2=NN=C3C4=CC=C(C=C4)C#N

Origin of Product

United States

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